molecular formula C22H17N3O4S2 B3929416 4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide

4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide

Cat. No.: B3929416
M. Wt: 451.5 g/mol
InChI Key: CQEGCCORNZWHEU-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The nitro group is introduced through nitration reactions, often using nitric acid and sulfuric acid as reagents. The sulfonamide group is typically added through sulfonation reactions, using reagents such as chlorosulfonic acid or sulfur trioxide .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high purity and consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine derivatives, substituted aromatic compounds, and various intermediates that can be further functionalized for specific applications .

Scientific Research Applications

4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and nitro group are key functional groups that contribute to its biological activity. The thiazole ring can interact with various enzymes and receptors, while the nitro group can undergo reduction to form reactive intermediates that can modify biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S2/c1-15-7-12-19(13-21(15)25(26)27)31(28,29)24-18-10-8-16(9-11-18)20-14-30-22(23-20)17-5-3-2-4-6-17/h2-14,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEGCCORNZWHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide
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4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide
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4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide
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4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide
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4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide
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4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide

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